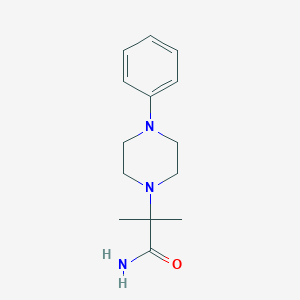

2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide

Description

2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide is a chemical compound with the molecular formula C14H21N3O It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals

Properties

IUPAC Name |

2-methyl-2-(4-phenylpiperazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-14(2,13(15)18)17-10-8-16(9-11-17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H2,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRJJODYSPYISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide typically involves the reaction of 4-phenylpiperazine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Neurodegenerative Diseases

The most prominent application of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide is in the treatment of neurodegenerative diseases. Its role as an AChE inhibitor positions it as a candidate for improving cognitive function in patients with Alzheimer's disease. Research indicates that compounds with similar mechanisms can lead to improved memory and cognitive performance by enhancing cholinergic activity in the brain .

Drug Development

The compound serves as a valuable building block in the synthesis of more complex molecules aimed at developing new pharmaceuticals. Its unique structure allows for modifications that can lead to derivatives with enhanced efficacy or reduced side effects compared to existing AChE inhibitors like donepezil and rivastigmine .

Case Study 1: Efficacy in Alzheimer’s Disease Models

In a study examining the effects of various AChE inhibitors, including this compound, researchers found significant improvements in cognitive performance in animal models of Alzheimer's disease. The compound demonstrated a dose-dependent increase in acetylcholine levels, correlating with enhanced memory retention and learning capabilities .

Case Study 2: Synthesis of Derivatives

A series of derivatives based on the core structure of this compound were synthesized and evaluated for their biological activity. Some derivatives exhibited improved selectivity and potency against AChE compared to the parent compound, suggesting potential pathways for developing new therapeutic agents .

Mechanism of Action

The exact mechanism of action of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide is not fully understood. it is believed to interact with neurotransmitter receptors in the central nervous system, particularly those involved in the modulation of anxiety and seizure activity. The compound may enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity, thereby exerting its anxiolytic and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole: Studied for its anxiolytic potential.

N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Evaluated for its anticonvulsant activity

Uniqueness

2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide stands out due to its unique structural features, which confer specific pharmacological properties. Its methyl group at the 2-position and the phenylpiperazine moiety contribute to its distinct interaction with biological targets, making it a valuable compound in medicinal chemistry research .

Biological Activity

2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide, a compound with a unique piperazine moiety, has garnered attention for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 248.34 g/mol

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In various animal models, these compounds have shown efficacy in protecting against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests.

| Compound | Test Model | Dose (mg/kg) | Efficacy (%) |

|---|---|---|---|

| AS-1 | MES | 100 | 50% |

| AS-1 | PTZ | 15 | 60% |

These results suggest that the compound may be a candidate for developing new antiepileptic drugs, particularly for drug-resistant epilepsy .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

| Compound | COX Inhibition | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| AS-1 | Potent | >10:1 |

This selectivity suggests that it may have fewer gastrointestinal side effects compared to non-selective COX inhibitors .

Antioxidant Activity

In addition to its anti-inflammatory effects, this compound exhibits antioxidant activity. It has been shown to reduce levels of reactive oxygen species (ROS), which are associated with oxidative stress and various diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interaction : The piperazine moiety allows for interaction with various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its anticonvulsant and anxiolytic effects.

- Enzyme Inhibition : The selective inhibition of COX enzymes suggests a mechanism that involves modulation of inflammatory pathways.

- Oxidative Stress Reduction : By scavenging ROS, the compound may protect cellular components from oxidative damage.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Animal Model Studies : In a study involving mice subjected to PTZ-induced seizures, administration of the compound significantly increased seizure thresholds compared to control groups .

- In Vitro Studies : Cell viability assays demonstrated that the compound did not exhibit cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for further development .

- Combination Therapy : A combination of this compound with existing antiepileptic drugs showed synergistic effects in reducing seizure frequency in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : The synthesis typically involves coupling 4-phenylpiperazine with a propanamide derivative under nucleophilic substitution conditions. Key steps include refluxing in anhydrous solvents (e.g., DMF or THF) with a base (e.g., KCO) to facilitate amine bond formation . Purification often employs normal-phase chromatography with gradients of methanol/dichloromethane . Structural confirmation requires tandem techniques:

- NMR spectroscopy (1H/13C) to verify proton environments and carbon frameworks.

- High-resolution mass spectrometry (HRMS) to validate molecular mass (e.g., calculated [M+H] = 272.21 g/mol) .

- Infrared (IR) spectroscopy to confirm amide C=O stretching (~1650–1700 cm) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should use accelerated degradation protocols:

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C .

- HPLC-UV/PDA analysis (C18 columns, acetonitrile/water gradients) to monitor degradation products. Compare retention times and UV spectra against reference standards (e.g., impurities like 4-phenylpiperazine or oxidized derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., receptor binding)?

- Methodological Answer :

- Radioligand binding assays : Use membranes from transfected HEK293 cells expressing target receptors (e.g., dopamine D3, serotonin 5-HT1A). Measure displacement of H-labeled ligands (e.g., H-spiperone) to determine IC values .

- Enzyme inhibition assays : Test against purified enzymes (e.g., kinases, proteases) using fluorogenic substrates. Normalize activity against positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across experimental models?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple assays (e.g., binding vs. functional assays) and apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., cell line variability, assay buffer composition) .

- Cross-validation : Use orthogonal methods (e.g., surface plasmon resonance for binding kinetics vs. cell-based cAMP assays) to confirm target engagement .

- Species-specific modeling : Compare receptor homology (e.g., human vs. rodent D3 receptor isoforms) to explain interspecies variability .

Q. What computational strategies enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Quantum chemical calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing metabolic stability .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., in GROMACS) to identify critical binding residues and guide substituent modifications .

- ADMET prediction : Use tools like SwissADME to estimate logP, CYP450 inhibition, and blood-brain barrier permeability for prioritization .

Q. How should experimental designs be optimized to maximize synthetic yield while minimizing side products?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables:

| Factor | Range |

|---|---|

| Temperature | 60–100°C |

| Solvent polarity | DMF vs. THF |

| Reaction time | 12–48 h |

| Analyze responses (yield, purity) using ANOVA to identify optimal conditions . |

- In-line analytics : Employ ReactIR or PAT tools to monitor reaction progress in real-time and adjust parameters dynamically .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility profiling : Use shake-flask method with HPLC quantification. Test in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG400, DMSO). Note that discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline) .

- Thermodynamic modeling : Apply Hansen solubility parameters to predict miscibility gaps. For example, high logP (~2.5) suggests poor aqueous solubility, necessitating salt formation (e.g., HCl salt) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.